BenchChemオンラインストアへようこそ!

AC1Q3QWB

HOTAIR-EZH2 inhibition protein-protein interaction disruptor cancer epigenetics

AC1Q3QWB (also known as AQB) is a small-molecule compound that functions as a selective disruptor of the interaction between the long non-coding RNA HOTAIR and the polycomb repressive complex 2 (PRC2) catalytic subunit EZH2. It has been shown to inhibit the HOTAIR-EZH2 interaction with an IC50 value of 42.47 nM, demonstrating potent anti-tumor activity in cancer cells expressing high levels of HOTAIR and EZH2.

Molecular Formula C12H15Cl2NO
Molecular Weight 260.16 g/mol
Cat. No. B12370720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAC1Q3QWB
Molecular FormulaC12H15Cl2NO
Molecular Weight260.16 g/mol
Structural Identifiers
SMILESCC(C)NCC1CC2=C(O1)C(=CC(=C2)Cl)Cl
InChIInChI=1S/C12H15Cl2NO/c1-7(2)15-6-10-4-8-3-9(13)5-11(14)12(8)16-10/h3,5,7,10,15H,4,6H2,1-2H3
InChIKeyFCFGRTQYVIIVRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

AC1Q3QWB: A Selective Disruptor of the HOTAIR-EZH2 Interaction for Targeted Cancer Research and Combination Therapy


AC1Q3QWB (also known as AQB) is a small-molecule compound that functions as a selective disruptor of the interaction between the long non-coding RNA HOTAIR and the polycomb repressive complex 2 (PRC2) catalytic subunit EZH2 [1]. It has been shown to inhibit the HOTAIR-EZH2 interaction with an IC50 value of 42.47 nM, demonstrating potent anti-tumor activity in cancer cells expressing high levels of HOTAIR and EZH2 . AC1Q3QWB is not a direct enzymatic inhibitor of EZH2 but rather a protein-protein interaction (PPI) disruptor, offering a distinct mechanism of action compared to classical EZH2 inhibitors such as Tazemetostat or DZNep [2].

Why AC1Q3QWB Cannot Be Replaced by Direct EZH2 Catalytic Inhibitors in Cancer Research


Direct EZH2 catalytic inhibitors, such as Tazemetostat (Ki = 2.5 nM) and DZNep, are designed to suppress the histone methyltransferase activity of EZH2, but they do not necessarily disrupt the scaffolding function of PRC2, which can still recruit other proteins and maintain gene silencing [1]. AC1Q3QWB, in contrast, specifically disrupts the interaction between HOTAIR and EZH2, thereby blocking PRC2 recruitment to target genes without affecting EZH2-binding lincRNAs such as GTL2 10 and H19 . This mechanism leads to the re-expression of tumor suppressor genes that remain silenced even under direct EZH2 inhibition, making AC1Q3QWB a non-redundant tool for epigenetic research and combination therapy [2].

Quantitative Evidence Supporting the Selection of AC1Q3QWB over Alternative Epigenetic Modulators


Superior HOTAIR-EZH2 Disruption Potency Compared to Structurally Related Analogs

AC1Q3QWB demonstrates an IC50 of 42.47 nM for disrupting the HOTAIR-EZH2 interaction, establishing it as a selective and potent disruptor in this class . In contrast, structural analog EPIC-1027, while more effective at inhibiting the NF-κB pathway, shows a shift in target selectivity, underscoring that AC1Q3QWB is specifically optimized for HOTAIR-EZH2 disruption [1].

HOTAIR-EZH2 inhibition protein-protein interaction disruptor cancer epigenetics

Enhanced Tumor Suppressor Gene Upregulation When Combined with Tazemetostat in Endometrial Cancer

AC1Q3QWB combined with Tazemetostat (TAZ, an EZH2 catalytic inhibitor) significantly boosted the expression of tumor suppressor genes CDKN1A and SOX17 in endometrial cancer cells compared to TAZ alone [1]. While exact fold-change values are not provided in the abstract, the study demonstrates a clear synergistic effect: AQB plus TAZ induced cell cycle arrest and impeded proliferation more effectively than either agent alone, in vitro and in vivo [1].

combination therapy CDKN1A upregulation SOX17 upregulation endometrial cancer

Improved In Vivo Tumor Growth Inhibition When Combined with DZNep in Breast Cancer Models

In an orthotopic breast cancer model, AC1Q3QWB at 50 mg/kg inhibited tumor growth and metastasis . The combination of low doses of AQB with DZNep (an EZH2 inhibitor) resulted in significantly better tumor killing than DZNep treatment alone in both orthotopic breast cancer and glioblastoma patient-derived xenograft (PDX) models [1].

in vivo efficacy breast cancer DZNep combination orthotopic model

Synergistic Cell Cycle Arrest and Tumor Suppression When Combined with CDK4/6 Inhibitor Palbociclib in Glioma

The combination of AC1Q3QWB (AQB) with the CDK4/6 inhibitor palbociclib led to a more pronounced suppression of the cell cycle and tumor growth in glioma models compared to either drug alone [1]. AQB upregulates CWF19L1, leading to degradation of CDK4/6 and G1 arrest; the combination further enhances Wnt/β-catenin signaling inhibition and reduces metastasis [2].

glioma cell cycle arrest CDK4/6 inhibition combination therapy

Selective Disruption of HOTAIR-EZH2 Without Affecting Other lincRNA-EZH2 Interactions

Unlike broad-spectrum EZH2 inhibitors that affect multiple EZH2-containing complexes, AC1Q3QWB selectively disrupts the HOTAIR-EZH2 interaction while sparing other lincRNA-EZH2 interactions, such as those involving GTL2 10 and H19 . This selectivity was demonstrated using RIP and ChIRP assays, confirming that AQB does not affect HOTAIR-chromatin interaction either [1].

selectivity lincRNA interactions epigenetic regulation

Recommended Research Applications for AC1Q3QWB Based on Validated Evidence


Endometrial Cancer Research: Overcoming Tazemetostat Resistance and Enhancing Tumor Suppressor Reactivation

In endometrial cancer models, AC1Q3QWB can be used to investigate the synergistic reactivation of CDKN1A and SOX17 when combined with Tazemetostat [1]. This combination addresses the limitation of EZH2 catalytic inhibition alone, which often fails to fully reverse PRC2-mediated silencing. Researchers can apply AC1Q3QWB to explore epigenetic combination therapies that restore tumor suppressor function and induce cell cycle arrest [1].

Glioblastoma Research: Epigenetic Priming to Enhance CDK4/6 Inhibitor Sensitivity

AC1Q3QWB has been shown to upregulate CWF19L1, leading to CDK4/6 degradation and G1 arrest in glioma cells [2]. This provides a rationale for combining AC1Q3QWB with CDK4/6 inhibitors like palbociclib to achieve more robust cell cycle suppression and anti-tumor effects in glioblastoma models [2]. This scenario is particularly relevant for studying HOTAIR-high glioblastoma subtypes.

Breast Cancer Metastasis Research: Targeting the HOTAIR-β-catenin Axis

In orthotopic breast cancer models, AC1Q3QWB at 50 mg/kg inhibits tumor growth and metastasis, likely through upregulation of APC2 and subsequent degradation of β-catenin, thereby suppressing Wnt/β-catenin signaling [3]. Researchers can utilize AC1Q3QWB to study the HOTAIR-APC2-β-catenin axis and develop anti-metastatic strategies in breast cancer [3].

Combination Therapy Studies with EZH2 Inhibitors (DZNep) in Patient-Derived Xenografts

AC1Q3QWB can be employed in preclinical PDX models to test the efficacy of low-dose combinations with EZH2 inhibitors like DZNep, which have shown improved tumor killing compared to DZNep alone [4]. This application is valuable for translational research aimed at reducing the toxicity of EZH2-targeted therapies while maintaining or enhancing efficacy [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for AC1Q3QWB

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.